molecular formula C19H19NO3 B11579845 5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide

5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide

Cat. No.: B11579845
M. Wt: 309.4 g/mol
InChI Key: FAZZQYAOJGTVCU-UHFFFAOYSA-N
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Description

5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide is a synthetic organic compound that features a naphthalene moiety linked to a furan ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-1-yloxy intermediate.

    Coupling with Furan-2-carboxylic Acid: The naphthalen-1-yloxy intermediate is then coupled with furan-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

    Introduction of the Isopropyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the nature of the substitution, are used under appropriate conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan and naphthalene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its unique structural features and biological activity.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    5-[(phenylmethoxy)methyl]-N-(propan-2-yl)furan-2-carboxamide: Similar structure with a phenyl group instead of a naphthalene moiety.

    5-[(naphthalen-2-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide: Similar structure with the naphthalene moiety attached at a different position.

Uniqueness

The uniqueness of 5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)-N-propan-2-ylfuran-2-carboxamide

InChI

InChI=1S/C19H19NO3/c1-13(2)20-19(21)18-11-10-15(23-18)12-22-17-9-5-7-14-6-3-4-8-16(14)17/h3-11,13H,12H2,1-2H3,(H,20,21)

InChI Key

FAZZQYAOJGTVCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(O1)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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